molecular formula C11H15NO B6218308 [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol CAS No. 2751610-88-3

[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol

Cat. No.: B6218308
CAS No.: 2751610-88-3
M. Wt: 177.2
InChI Key:
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Description

[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol is an organic compound with a complex structure that includes an indane backbone, a methylamino group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where an aldehyde or ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, where nucleophiles such as halides or amines replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving indane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored

Properties

CAS No.

2751610-88-3

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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